5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol 5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1001756-34-8
VCID: VC8187700
InChI: InChI=1S/C16H18N6O2S/c1-4-20-15(17-18-16(20)25)13-7-5-12(6-8-13)9-21-11(3)14(22(23)24)10(2)19-21/h5-8H,4,9H2,1-3H3,(H,18,25)
SMILES: CCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C
Molecular Formula: C16H18N6O2S
Molecular Weight: 358.4 g/mol

5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol

CAS No.: 1001756-34-8

Cat. No.: VC8187700

Molecular Formula: C16H18N6O2S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol - 1001756-34-8

Specification

CAS No. 1001756-34-8
Molecular Formula C16H18N6O2S
Molecular Weight 358.4 g/mol
IUPAC Name 3-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H18N6O2S/c1-4-20-15(17-18-16(20)25)13-7-5-12(6-8-13)9-21-11(3)14(22(23)24)10(2)19-21/h5-8H,4,9H2,1-3H3,(H,18,25)
Standard InChI Key NBFCLZBKTFBMNE-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C
Canonical SMILES CCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 3-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione . Its molecular formula is C₁₆H₁₈N₆O₂S, with a molecular weight of 358.4 g/mol . The structure integrates a 1,2,4-triazole-3-thione core linked to a 4-nitro-3,5-dimethylpyrazole moiety via a phenylmethyl bridge (Fig. 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1001756-34-8
SMILESCCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C
InChIKeyNBFCLZBKTFBMNE-UHFFFAOYSA-N
Synonymous Designations5-{4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazole-3-thiol; DTXSID901110835

Structural Characterization

The molecule comprises two heterocyclic systems:

  • 1,2,4-Triazole-3-thione: A five-membered ring with sulfur at position 3 and an ethyl group at position 4.

  • 3,5-Dimethyl-4-nitropyrazole: A nitro-substituted pyrazole derivative connected to the triazole via a benzyl linker.

X-ray crystallography data are unavailable, but computational models predict a planar triazole ring and a skewed pyrazole group due to steric effects from methyl and nitro substituents .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for this compound remain unpublished, analogous 1,2,4-triazolethiones are typically synthesized via:

  • Cyclocondensation: Thiosemicarbazides reacting with carboxylic acid derivatives or aldehydes under acidic conditions .

  • Nucleophilic Substitution: Functionalization of preformed triazolethiones with halogenated pyrazoles .

For example, 4-ethyl-4H-1,2,4-triazole-3-thiol intermediates may undergo Ullmann coupling with 4-(chloromethyl)-3,5-dimethyl-1-nitropyrazole to install the pyrazole moiety .

Stability and Reactivity

  • Thermal Stability: Predicted decomposition above 250°C based on analogous triazolethiones .

  • Photoreactivity: Nitro groups may confer sensitivity to UV light, necessitating storage in amber containers .

  • Thiol-Thione Tautomerism: The thione form dominates in solution, as evidenced by S-H stretching absence in IR spectra of related compounds .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

ParameterValue/DescriptionMethod/Source
LogP (Partition Coefficient)2.25Computational
Aqueous Solubility~2.48 mg/L (logSw = -2.48)ALOGPS
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Polar Surface Area69.77 Ų

The compound’s moderate lipophilicity (LogP ≈ 2.25) suggests adequate membrane permeability for oral bioavailability, while the high polar surface area may limit CNS penetration .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles (e.g., microwave-assisted synthesis).

  • Target Validation: Screen against kinase and HDAC panels to identify lead indications.

  • Prodrug Design: Mask the thione group as a disulfide to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator